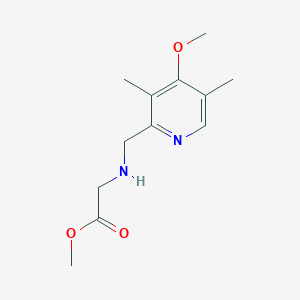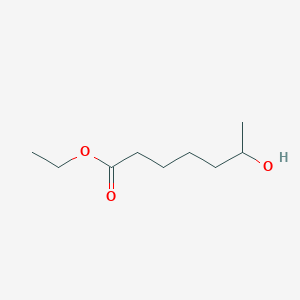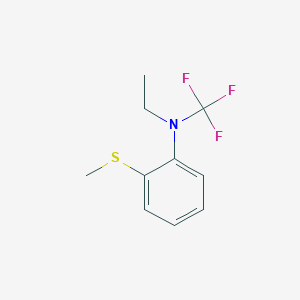
Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate typically involves the reaction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde with methylamine and subsequent esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Esomeprazole: An enantiomer of omeprazole with similar pharmacological properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylamino]acetate |
InChI |
InChI=1S/C12H18N2O3/c1-8-5-14-10(9(2)12(8)17-4)6-13-7-11(15)16-3/h5,13H,6-7H2,1-4H3 |
InChI-Schlüssel |
GSYLYSAXVAJGED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CNCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)


![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)





![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

